Val-Gly-Ser-Glu

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 350591. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N4O8/c1-7(2)12(16)14(25)17-5-10(21)18-9(6-20)13(24)19-8(15(26)27)3-4-11(22)23/h7-9,12,20H,3-6,16H2,1-2H3,(H,17,25)(H,18,21)(H,19,24)(H,22,23)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZIGQIDPXKMBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40319789 | |

| Record name | VGSG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40319789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61756-22-7 | |

| Record name | NSC350591 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | VGSG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40319789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Tetrapeptide Val-Gly-Ser-Glu

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of the tetrapeptide Val-Gly-Ser-Glu (VGSE). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and biological characteristics of this eosinophilotactic peptide.

Chemical Structure and Physicochemical Properties

The tetrapeptide this compound is a sequence of four amino acids: L-valine, glycine, L-serine, and L-glutamic acid, linked by peptide bonds.

Chemical Structure

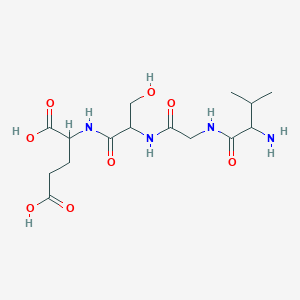

The chemical structure of this compound is depicted below.

This compound Chemical Structure

Caption: 2D chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are primarily computed from publicly available databases.[1]

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₆N₄O₈ | PubChem[1] |

| Molecular Weight | 390.39 g/mol | PubChem[1] |

| Exact Mass | 390.17506380 Da | PubChem[1] |

| IUPAC Name | (2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid | PubChem[1] |

| Synonyms | VGSE, Eosinophilotactic Tetrapeptide | PubChem[1] |

| Computed XLogP3 | -5.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 7 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 9 | PubChem[1] |

| Rotatable Bond Count | 12 | PubChem[1] |

| Calculated Isoelectric Point (pI) | ~3.5 | Estimated based on pKa values of constituent amino acids |

| Solubility | Expected to be soluble in aqueous solutions. | Inferred from hydrophilic amino acid content.[2] |

Note: The isoelectric point (pI) is an estimation based on the pKa values of the N-terminus, C-terminus, and the side chain of glutamic acid. The actual experimental pI may vary.

Biological Activity

This compound is recognized for its biological role as an eosinophilotactic tetrapeptide, meaning it selectively attracts eosinophils, a type of white blood cell involved in allergic responses and parasitic infections.[3]

Eosinophil Chemotaxis

Studies have shown that this compound can induce the migration of human eosinophils.[3] This chemotactic activity suggests its potential involvement in inflammatory and allergic processes where eosinophils play a crucial role.

Signaling Pathway

The chemotactic effect of this compound on eosinophils is likely mediated through G protein-coupled receptors (GPCRs), with the C-C chemokine receptor 3 (CCR3) being a primary candidate. CCR3 is highly expressed on eosinophils and binds to several chemokines, such as eotaxin, which are potent eosinophil chemoattractants.[4][5] Activation of CCR3 initiates a downstream signaling cascade involving G-proteins, leading to an increase in intracellular calcium, activation of protein kinases, and ultimately, cell migration.

Proposed CCR3 Signaling Pathway for this compound

Caption: Proposed signaling cascade upon this compound binding to CCR3.

Experimental Protocols

This section outlines general methodologies for the synthesis, purification, and biological characterization of this compound. These protocols are based on standard laboratory practices and may require optimization for specific experimental conditions.

Synthesis by Solid-Phase Peptide Synthesis (SPPS)

This compound can be synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.

SPPS Workflow for this compound

Caption: General workflow for the solid-phase synthesis of this compound.

Detailed Methodology:

-

Resin Preparation: Start with a pre-loaded Fmoc-Glu(OtBu)-Wang resin. The tert-butyl (OtBu) group protects the side chain of glutamic acid.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in dimethylformamide (DMF) to remove the Fmoc protecting group from the N-terminus of glutamic acid.

-

Amino Acid Coupling: Activate the next amino acid, Fmoc-Ser(tBu)-OH, using a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine), and add it to the resin to form a peptide bond.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Repeat Cycles: Repeat the deprotection and coupling steps for Fmoc-Gly-OH and Fmoc-Val-OH.

-

Cleavage and Deprotection: After the final coupling, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).

Purification by RP-HPLC

Protocol:

-

Column: C18 reverse-phase column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% of mobile phase B over a specified time (e.g., 30 minutes).

-

Detection: UV absorbance at 214 nm and 280 nm.

-

Fraction Collection: Collect fractions corresponding to the major peak and confirm the purity and identity by mass spectrometry.

Characterization

Mass Spectrometry:

-

Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Expected Mass: The protonated molecule [M+H]⁺ should be observed at m/z corresponding to the calculated exact mass of 391.1823.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Technique: ¹H and ¹³C NMR in a suitable solvent (e.g., D₂O or DMSO-d₆).

-

Expected Signals: Characteristic chemical shifts for the protons and carbons of the valine, glycine, serine, and glutamic acid residues.

Eosinophil Chemotaxis Assay

Protocol (Boyden Chamber Assay):

-

Cell Preparation: Isolate human eosinophils from peripheral blood.

-

Assay Setup: Use a multi-well chemotaxis chamber with a porous membrane (e.g., 5 µm pore size).

-

Chemoattractant: Place different concentrations of this compound in the lower wells of the chamber. A negative control (buffer alone) and a positive control (e.g., eotaxin) should be included.

-

Cell Addition: Add the eosinophil suspension to the upper wells.

-

Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for a specified time (e.g., 1-3 hours).

-

Quantification: Quantify the number of migrated cells in the lower wells by microscopy or by using a fluorescent dye and a plate reader.

Eosinophil Chemotaxis Assay Workflow

References

Val-Gly-Ser-Glu (CAS Number 61756-22-7): A Technical Overview of an Eosinophil Chemotactic Tetrapeptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Val-Gly-Ser-Glu, a tetrapeptide with the CAS number 61756-22-7, is a biologically active molecule known for its specific effects on eosinophils. Historically identified as a component of the Eosinophil Chemotactic Factor of Anaphylaxis (ECF-A), this peptide plays a role in the targeted recruitment and activation of these specialized immune cells. This technical guide provides a comprehensive summary of the available scientific information regarding this compound, including its biochemical properties, biological functions, and the experimental methodologies used to characterize it. All quantitative data is presented in structured tables, and key experimental workflows are detailed.

Biochemical Profile

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 61756-22-7 | [1] |

| Molecular Formula | C15H26N4O8 | [2] |

| Molecular Weight | 390.39 g/mol | [2] |

| Canonical SMILES | CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)N | PubChem |

| Synonyms | VGSE, Eosinophilotactic Peptide, NSC 350591 | [3] |

Biological Activity and Function

The primary biological role of this compound is centered on the modulation of eosinophil behavior, specifically through chemotaxis and the enhancement of cell surface receptors.

Eosinophil Chemotaxis

This compound is a potent chemoattractant for eosinophils, inducing their migration along a concentration gradient. This activity is a hallmark of its function as a component of ECF-A, which is released during immediate hypersensitivity reactions.[4] The chemotactic response is dose-dependent, with peak in vitro activity observed in the nanomolar to micromolar range.

Enhancement of Eosinophil Receptors

In addition to attracting eosinophils, this compound enhances the expression of key receptors on their surface. Specifically, it has been shown to increase the number of receptors for the C3b component of complement and the Fc region of IgG antibodies.[4][5] This upregulation of receptors suggests a role for the peptide in augmenting eosinophil-mediated immune responses, such as antibody-dependent cell-mediated cytotoxicity (ADCC) and phagocytosis of opsonized targets.

Quantitative Biological Data

The following table summarizes the key quantitative data regarding the biological activity of this compound.

| Activity | Concentration Range | Cell Type | Source |

| Peak Chemotactic Activity | 3 x 10⁻⁸ M to 10⁻⁶ M | Human Eosinophils | N/A |

| Eosinophil Deactivation | As low as 10⁻¹⁰ M | Human Eosinophils | N/A |

| Enhancement of Complement Receptors | Dose-dependent | Human Eosinophils | [3][5] |

Signaling Pathway

Despite its well-documented effects on eosinophils, the specific receptor and intracellular signaling pathway initiated by this compound have not been fully elucidated in the available scientific literature. It is hypothesized that the peptide binds to a specific G-protein coupled receptor on the eosinophil surface, leading to downstream signaling cascades that regulate cell migration and receptor expression. However, the identity of this receptor and the subsequent signaling molecules remain an area for further investigation.

Due to the lack of specific information on the signaling pathway, a diagrammatic representation cannot be provided at this time.

Experimental Protocols

The characterization of this compound has primarily relied on in vitro cellular assays. Below are detailed descriptions of the key experimental methodologies.

Eosinophil Chemotaxis Assay (Boyden Chamber)

The chemotactic activity of this compound is classically measured using a Boyden chamber assay. This method assesses the migration of cells across a porous membrane in response to a chemoattractant.

Principle: A two-chamber apparatus is separated by a microporous membrane. Eosinophils are placed in the upper chamber, and a solution containing this compound is placed in the lower chamber. The migration of eosinophils through the membrane towards the chemoattractant is quantified after a specific incubation period.

Methodology:

-

Eosinophil Isolation: Human eosinophils are isolated from peripheral blood, typically using density gradient centrifugation followed by negative selection to remove other granulocytes.

-

Chamber Assembly: A microporous membrane (typically with a pore size of 3-5 µm) is placed between the upper and lower chambers of the Boyden apparatus.

-

Loading: The lower chamber is filled with a solution of this compound at various concentrations in a suitable buffer (e.g., Hank's Balanced Salt Solution). The upper chamber is loaded with a suspension of isolated eosinophils.

-

Incubation: The chamber is incubated at 37°C in a humidified atmosphere for a period of 1 to 3 hours to allow for cell migration.

-

Quantification: After incubation, the membrane is removed, fixed, and stained (e.g., with Wright-Giemsa stain). The number of eosinophils that have migrated to the lower side of the membrane is counted under a microscope in several high-power fields.

Below is a Graphviz diagram illustrating the workflow of the Boyden chamber assay.

Eosinophil Rosette Assay for Complement and Fc Receptors

This assay is used to determine the percentage of eosinophils expressing receptors for C3b and IgG. The formation of "rosettes" (clusters of antibody or complement-coated red blood cells around an eosinophil) indicates the presence of these receptors.

Principle: Eosinophils are incubated with sheep red blood cells (SRBCs) that have been coated with either IgG antibodies (for Fc receptors) or C3b (for complement receptors). The binding of the coated SRBCs to the eosinophils forms visible rosettes that can be counted.

Methodology:

-

Eosinophil and SRBC Preparation: Eosinophils are isolated as described above. Sheep red blood cells are washed and sensitized with a sub-agglutinating concentration of anti-SRBC IgG or with C3b.

-

Incubation with this compound: Isolated eosinophils are pre-incubated with various concentrations of this compound or a control buffer.

-

Rosette Formation: The pre-incubated eosinophils are then mixed with the sensitized SRBCs and centrifuged at a low speed to facilitate cell-to-cell contact. The pellet is then gently resuspended.

-

Quantification: A sample of the cell suspension is examined under a microscope. An eosinophil with three or more attached SRBCs is typically counted as a rosette. The percentage of rosette-forming eosinophils is determined by counting at least 200 eosinophils.

References

- 1. This compound | 61756-22-7 [chemicalbook.com]

- 2. H-Val-Gly-Ser-Glu-OH | C15H26N4O8 | CID 14728932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Tetrapeptides of the eosinophil chemotactic factor of anaphylaxis (ECF-A) enhance eosinophil Fc receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The ECF-A tetrapeptides and histamine selectively enhance human eosinophil complement receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Val-Gly-Ser-Glu molecular weight and formula

An In-depth Technical Guide to the Tetrapeptide Val-Gly-Ser-Glu

This guide provides a comprehensive overview of the chemical and physical properties of the tetrapeptide this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental characteristics of this compound, including its chemical formula and molecular weight, are derived from the constituent amino acids. The formation of a peptide bond between each amino acid results in the loss of one water molecule per bond. For a tetrapeptide, three water molecules are eliminated.

Constituent Amino Acids

The properties of the individual amino acids that constitute this compound are summarized below.

| Amino Acid | 3-Letter Code | 1-Letter Code | Chemical Formula | Molar Mass ( g/mol ) |

| Valine | Val | V | C₅H₁₁NO₂ | 117.15[1][2][3] |

| Glycine | Gly | G | C₂H₅NO₂ | 75.07[4] |

| Serine | Ser | S | C₃H₇NO₃ | 105.09[5][6][7] |

| Glutamic Acid | Glu | E | C₅H₉NO₄ | 147.13[8][9][10] |

This compound Tetrapeptide Properties

The molecular formula and weight of the tetrapeptide are calculated by summing the values of the constituent amino acids and subtracting the mass of three water molecules (H₂O, Molar Mass ≈ 18.015 g/mol ) lost during the formation of the three peptide bonds.

| Property | Value |

| Chemical Formula | C₁₅H₂₆N₄O₈ |

| Monoisotopic Mass | 390.1754 Da |

| Average Molecular Weight | 390.39 g/mol |

Calculation of Molecular Formula:

-

Sum of atoms: (C₅H₁₁NO₂) + (C₂H₅NO₂) + (C₃H₇NO₃) + (C₅H₉NO₄) = C₁₅H₃₂N₄O₁₁

-

Subtract 3 H₂O: C₁₅H₃₂N₄O₁₁ - H₆O₃ = C₁₅H₂₆N₄O₈

Calculation of Average Molecular Weight:

-

Sum of masses: 117.15 + 75.07 + 105.09 + 147.13 = 444.44 g/mol

-

Subtract 3 H₂O: 444.44 - (3 * 18.015) = 390.395 g/mol

Experimental Protocols

Detailed methodologies are crucial for the synthesis, purification, and characterization of this compound.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard manual synthesis approach using Fmoc chemistry.

-

Resin Preparation: Swell 2-chlorotrityl chloride resin in dimethylformamide (DMF) for 30 minutes.

-

First Amino Acid Loading: Attach Fmoc-Glu(OtBu)-OH to the resin using diisopropylethylamine (DIPEA) in dichloromethane (B109758) (DCM). Agitate for 1-2 hours. Cap any remaining active sites with methanol.

-

Deprotection: Remove the Fmoc group using 20% piperidine (B6355638) in DMF for 20 minutes to expose the free amine.

-

Amino Acid Coupling: Couple the subsequent Fmoc-protected amino acids (Fmoc-Ser(tBu)-OH, Fmoc-Gly-OH, Fmoc-Val-OH) sequentially. Use a coupling reagent cocktail such as HBTU/HOBt in the presence of DIPEA in DMF. Monitor reaction completion with a Kaiser test.

-

Washing: After each deprotection and coupling step, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

Cleavage and Global Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), 2.5% water) for 2-3 hours.

-

Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, and lyophilize the crude peptide to obtain a powder.

Purification by Reverse-Phase HPLC (RP-HPLC)

-

Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water).

-

Column: Use a C18 stationary phase column.

-

Mobile Phases:

-

Solvent A: 0.1% TFA in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Gradient Elution: Purify the peptide using a linear gradient, for example, from 5% to 65% Solvent B over 30 minutes, at a flow rate of 10 mL/min.

-

Detection: Monitor the elution of the peptide by UV absorbance at 214 nm and 280 nm.

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical RP-HPLC and pool the pure fractions for lyophilization.

Characterization by Mass Spectrometry

-

Sample Preparation: Prepare a 1 mg/mL solution of the purified peptide in 50% acetonitrile/water with 0.1% formic acid.

-

Instrumentation: Use an Electrospray Ionization Mass Spectrometer (ESI-MS).

-

Analysis: Infuse the sample directly into the mass spectrometer. Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 100-1000).

-

Data Interpretation: Confirm the identity of the peptide by matching the observed m/z of the protonated molecular ion [M+H]⁺ with the calculated theoretical mass.

Logical Workflow and Visualization

The following diagrams illustrate key processes relevant to the study and application of this compound.

Caption: Workflow for peptide synthesis and purification.

Caption: A hypothetical cell signaling pathway for this compound.

References

- 1. Valine (data page) - Wikipedia [en.wikipedia.org]

- 2. L-Valine [en.chinaaminoacid.com]

- 3. Valine (CAS 72-18-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Glycine | C2H5NO2 | CID 750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Serine - Wikipedia [en.wikipedia.org]

- 6. Serine (data page) - Wikipedia [en.wikipedia.org]

- 7. L-Serine | C3H7NO3 | CID 5951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Glutamic acid - Wikipedia [en.wikipedia.org]

- 9. Glutamic acid (data page) - Wikipedia [en.wikipedia.org]

- 10. DL-Glutamic acid | C5H9NO4 | CID 611 - PubChem [pubchem.ncbi.nlm.nih.gov]

Val-Gly-Ser-Glu (VGSE): A Technical Guide to an Eosinophil Modulating Tetrapeptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the tetrapeptide Val-Gly-Ser-Glu (VGSE). It details its function as an Eosinophil Chemotactic Factor of Anaphylaxis (ECF-A) and its primary characterized activity: the enhancement of complement and Fc receptors on eosinophils. This guide synthesizes available quantitative data, provides a detailed experimental protocol for assessing its biological activity, and presents visual representations of its functional pathway and experimental workflow.

Core Identity and Function

The this compound (VGSE) sequence is a naturally occurring tetrapeptide identified as a component of the Eosinophil Chemotactic Factor of Anaphylaxis (ECF-A). Its principal and most well-documented biological function is the selective modulation of human eosinophil activity. Specifically, VGSE has been shown to dose-dependently increase the number of human eosinophils forming rosettes with complement-coated particles, indicating an enhancement of complement receptors on the cell surface.

Quantitative Data

The biological activity of this compound has been primarily quantified through in vitro chemotaxis and rosette formation assays. The following table summarizes the key quantitative findings from the scientific literature.

| Parameter | Organism/Cell Type | Value | Reference |

| Peak In Vitro Chemotactic Activity | Human Eosinophils | 3 x 10⁻⁸ M to 10⁻⁶ M | [1] |

| Eosinophil Accumulation in Skin (in vivo) | Human | Significant at 10⁻⁴ M and 10⁻⁶ M | [2] |

| Eosinophil Fc Receptor Enhancement | Rat and Human Eosinophils | Qualitatively demonstrated | [3] |

Mechanism of Action

The precise signaling pathway initiated by the direct binding of this compound to a specific receptor has not been fully elucidated in the available literature. The primary mechanism of action appears to be the enhancement of the function or surface expression of complement (C3b) and Fc receptors on eosinophils. This leads to an increased capacity of eosinophils to interact with opsonized particles and may contribute to their role in immune responses, particularly against helminthic larvae.

The following diagram illustrates the proposed functional pathway of this compound in eosinophils.

References

- 1. Structural determinants of the eosinophil: chemotactic activity of the acidic tetrapeptides of eosinophil chemotactic factor of anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cutaneous eosinophil accumulation in atopic and non-atopic individuals: the effect of an ECF-A tetrapeptide and histamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetrapeptides of the eosinophil chemotactic factor of anaphylaxis (ECF-A) enhance eosinophil Fc receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Function of Val-Gly-Ser-Glu (VGSE): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide Val-Gly-Ser-Glu (VGSE) is a biologically active molecule primarily recognized for its role as an Eosinophil Chemotaxis Factor of Anaphylaxis (ECF-A). This technical guide provides a comprehensive overview of the known biological functions of VGSE, with a focus on its selective effects on human eosinophils. Detailed experimental protocols for the isolation of eosinophils and the assessment of VGSE's activity are provided, along with a summary of the available quantitative data. Furthermore, a proposed signaling pathway for VGSE-mediated enhancement of eosinophil complement receptor function is illustrated. This document is intended to serve as a valuable resource for researchers in immunology, allergy, and drug development investigating the therapeutic potential of targeting eosinophil-specific inflammatory pathways.

Introduction

Eosinophils are granulocytic leukocytes that play a critical role in the pathogenesis of allergic diseases, parasitic infections, and other inflammatory conditions. The recruitment and activation of eosinophils at sites of inflammation are tightly regulated by a variety of signaling molecules, including chemokines and peptide mediators. Among these, the Eosinophil Chemotaxis Factor of Anaphylaxis (ECF-A) represents a key class of chemoattractants. The tetrapeptide this compound (VGSE) has been identified as a principal component of ECF-A, demonstrating a selective ability to modulate eosinophil function.[1] This guide delves into the core biological activities of VGSE, providing the foundational knowledge necessary for further research and development in this area.

Core Biological Function: Enhancement of Eosinophil Complement Receptors

The primary and most well-characterized biological function of this compound is the selective enhancement of complement receptors on the surface of human eosinophils.[2][3] Specifically, VGSE has been shown to increase the expression or avidity of receptors for the complement components C3b (Complement Receptor 1, CR1) and C4b.[3] This effect is crucial as it potentiates the ability of eosinophils to recognize and respond to opsonized particles, thereby amplifying their effector functions in the immune response.

Specificity of Action

A key feature of VGSE is its remarkable selectivity for eosinophils. Studies have demonstrated that VGSE enhances complement receptor activity on eosinophils but not on other leukocytes such as neutrophils or monocytes.[3] This specificity suggests the existence of a distinct receptor or response mechanism for VGSE on eosinophils, making it an attractive target for therapeutic interventions aimed at selectively modulating eosinophil activity without affecting other arms of the immune system.

Quantitative Data on this compound Activity

The biological activity of VGSE has been quantified in several key studies. The following tables summarize the available dose-response and time-course data for the enhancement of eosinophil C3b receptors, as well as its in vivo chemotactic activity.

Table 1: Dose-Dependent Enhancement of Eosinophil C3b Receptors by this compound

| VGSE Concentration (M) | Mean Percentage of Rosette-Forming Eosinophils (± s.e.m.) |

| 0 (Control) | 15 ± 2 |

| 10⁻⁸ | 28 ± 3 |

| 10⁻⁷ | 45 ± 4 |

| 10⁻⁶ | 62 ± 5 |

| 10⁻⁵ | 65 ± 5 |

Data extracted from Anwar AR, Kay AB. Nature. 1977 Oct 6;269(5628):522-4.[2]

Table 2: Time-Course of this compound Mediated Enhancement of Eosinophil C3b Receptors

| Incubation Time (minutes) | Mean Percentage of Rosette-Forming Eosinophils (at 10⁻⁶ M VGSE) |

| 0 | 15 |

| 5 | 35 |

| 15 | 58 |

| 30 | 62 |

| 60 | 63 |

Data extracted from Anwar AR, Kay AB. Nature. 1977 Oct 6;269(5628):522-4.[2]

Table 3: In Vivo Eosinophil Accumulation in Response to this compound

| Treatment | Mean Number of Eosinophils per High Power Field (± s.d.) |

| Control (Saline) | 5 ± 2 |

| This compound (10⁻⁶ M) | 48 ± 11 |

Data extracted from Turnbull LW, Evans DP, Kay AB. Immunology. 1977 Jan;32(1):57-63.[1]

Signaling Pathways

The precise molecular mechanism by which VGSE enhances complement receptor function on eosinophils is not fully elucidated. However, based on the known principles of eosinophil activation and complement receptor signaling, a putative pathway can be proposed. VGSE is hypothesized to bind to a specific, yet unidentified, G-protein coupled receptor (GPCR) on the eosinophil surface. This interaction likely triggers a downstream signaling cascade involving protein kinase C (PKC), which is known to phosphorylate and activate CR1. The enhanced CR1 activity leads to increased recognition and binding of C3b-opsonized particles, ultimately resulting in eosinophil degranulation and release of inflammatory mediators.

References

Val-Gly-Ser-Glu: A Technical Overview of an Eosinophil Chemotactic Factor of Anaphylaxis (ECF-A) Tetrapeptide

Introduction

Val-Gly-Ser-Glu is a tetrapeptide that, along with the similar peptide Ala-Gly-Ser-Glu, constitutes the Eosinophil Chemotactic Factor of Anaphylaxis (ECF-A).[1] ECF-A is released from mast cells and basophils during anaphylactic reactions and plays a crucial role in the recruitment of eosinophils to sites of allergic inflammation. This technical guide provides an in-depth overview of the biological activity, mechanism of action, and experimental methodologies associated with this compound for researchers, scientists, and professionals in drug development.

Biological Activity

The primary and most well-characterized biological activity of this compound is its ability to selectively attract eosinophils. This chemotactic effect is dose-dependent and has been demonstrated in various in vitro and in vivo models. In addition to its chemotactic properties, this compound has been shown to modulate the expression of receptors on the eosinophil surface, thereby influencing their effector functions.

Eosinophil Chemotaxis

This compound is a potent chemoattractant for eosinophils, inducing their migration along a concentration gradient. This activity is central to its role in the pathophysiology of allergic reactions, where it contributes to the accumulation of eosinophils in tissues.

Modulation of Eosinophil Receptors

This compound has been demonstrated to enhance the expression of Fc receptors on the surface of eosinophils.[1] This upregulation of Fc receptors can increase the capacity of eosinophils to engage in antibody-dependent cellular cytotoxicity (ADCC), a key mechanism in the defense against certain parasites but also a contributor to tissue damage in allergic diseases. Furthermore, this tetrapeptide can dose-dependently increase the number of human eosinophils that form rosettes with complement-coated erythrocytes, indicating an enhancement of complement receptors.[2]

Quantitative Data

The following tables summarize the available quantitative data regarding the biological activity of this compound and related ECF-A tetrapeptides. It is important to note that specific EC50 and receptor binding affinity values for this compound are not consistently reported in the available literature.

| Parameter | Peptide | Cell Type | Value | Reference |

| Chemotactic Activity | ||||

| Chemotactic Response | This compound | Human Eosinophils | Preferentially chemotactic in vitro | --INVALID-LINK--[1] |

| Receptor Modulation | ||||

| Fc Receptor Expression | This compound | Rat & Human Eos. | Increased number of rosette-forming cells | --INVALID-LINK--[1] |

| Complement Receptors | This compound | Human Eosinophils | Dose-dependent increase in rosetting with EAC3b | --INVALID-LINK--, as cited by MedChemExpress[2] |

Mechanism of Action: Proposed Signaling Pathway

While the specific receptor and downstream signaling cascade for this compound have not been fully elucidated, it is hypothesized to act through a G protein-coupled receptor (GPCR) on the eosinophil surface, similar to other chemoattractants.[3] The proposed signaling pathway involves the activation of heterotrimeric G-proteins, leading to the activation of downstream effectors that ultimately regulate the cytoskeletal rearrangements required for cell migration.

Experimental Protocols

Eosinophil Chemotaxis Assay (Boyden Chamber)

The Boyden chamber assay is a widely used method to assess the chemotactic activity of substances on various cell types, including eosinophils.

Principle: The assay utilizes a chamber with two compartments separated by a microporous membrane. Eosinophils are placed in the upper compartment, and the chemoattractant (this compound) is placed in the lower compartment. The migration of eosinophils through the pores of the membrane towards the chemoattractant is quantified.

Detailed Methodology:

-

Cell Preparation:

-

Isolate human eosinophils from peripheral blood of healthy or allergic donors using standard techniques such as density gradient centrifugation followed by negative selection with magnetic beads.

-

Resuspend the purified eosinophils in a suitable assay medium (e.g., RPMI 1640 with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in the assay medium. A typical concentration range to test would be 10⁻⁹ M to 10⁻⁵ M. Use the assay medium alone as a negative control.

-

Add 25-50 µL of the this compound dilutions or control medium to the lower wells of the Boyden chamber.

-

Place a microporous membrane (typically with a pore size of 3-8 µm for eosinophils) over the lower wells.

-

Add 50 µL of the eosinophil suspension to the upper wells of the chamber, on top of the membrane.

-

-

Incubation:

-

Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for 1-3 hours. The optimal incubation time should be determined empirically.

-

-

Quantification of Migration:

-

After incubation, remove the membrane. Scrape off the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane using a suitable stain (e.g., Diff-Quik or hematoxylin).

-

Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.

-

Alternatively, for a higher throughput, fluorescently label the cells before the assay and quantify the migrated cells using a fluorescence plate reader.

-

In Vivo Eosinophil Recruitment Model (Mouse)

This model assesses the ability of this compound to induce eosinophil accumulation in a specific tissue, such as the peritoneal cavity or the airways.

Principle: this compound is administered to a mouse, and after a specific time, the recruitment of eosinophils to the site of administration is quantified.

Detailed Methodology:

-

Animal Model:

-

Use a suitable mouse strain, such as BALB/c or C57BL/6.

-

Animals should be housed in a specific pathogen-free facility.

-

-

Administration of this compound:

-

Dissolve this compound in a sterile, pyrogen-free vehicle (e.g., phosphate-buffered saline, PBS).

-

For peritoneal recruitment, administer the peptide solution via intraperitoneal (i.p.) injection. A typical dose range to test would be 1-100 nmol per mouse. Administer the vehicle alone to a control group.

-

For airway recruitment, administer the peptide solution intranasally (i.n.) to anesthetized mice.

-

-

Eosinophil Recruitment Assessment:

-

At a predetermined time point after administration (e.g., 4, 24, or 48 hours), euthanize the mice.

-

For peritoneal recruitment, perform a peritoneal lavage by injecting and then withdrawing a known volume of PBS into the peritoneal cavity.

-

For airway recruitment, perform a bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of PBS into the lungs via a tracheal cannula.

-

Collect the lavage fluid and determine the total number of cells.

-

-

Differential Cell Counting:

-

Prepare cytospin slides from the lavage fluid.

-

Stain the slides with a differential stain (e.g., Wright-Giemsa or Diff-Quik).

-

Perform a differential cell count under a microscope to determine the percentage and absolute number of eosinophils.

-

Conclusion

The tetrapeptide this compound is a key component of ECF-A with significant biological effects on eosinophils. Its ability to induce eosinophil chemotaxis and modulate their receptor expression underscores its importance in the context of allergic inflammation. While the precise molecular mechanisms, including its specific receptor and detailed signaling pathways, require further investigation, the experimental protocols outlined in this guide provide a robust framework for studying the biological activities of this compound and for the development of potential therapeutic interventions targeting eosinophil-mediated diseases. Further research focusing on the quantitative aspects of its interaction with eosinophils will be crucial for a complete understanding of its role in health and disease.

References

An In-depth Technical Guide to the Tetrapeptide Val-Gly-Ser-Glu: Discovery, History, and Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide Val-Gly-Ser-Glu (VGSE) is a significant bioactive molecule first identified as a constituent of the Eosinophil Chemotactic Factor of Anaphylaxis (ECF-A). This technical guide provides a comprehensive overview of the discovery, history, and known biological functions of this compound. It details the seminal research that established its role in enhancing complement receptors on eosinophils and its chemotactic properties. This document includes a summary of its physicochemical properties, a detailed experimental protocol for the eosinophil rosetting assay used in its initial characterization, and a representative solid-phase synthesis method. Furthermore, a proposed signaling pathway for its action on eosinophils is presented, offering a framework for future research in this area.

Discovery and History

The discovery of this compound is intrinsically linked to the study of allergic and inflammatory responses, specifically the phenomenon of anaphylaxis. In the mid-1970s, researchers identified a factor released during anaphylactic reactions that selectively attracted eosinophils, a type of white blood cell. This factor was termed the Eosinophil Chemotactic Factor of Anaphylaxis (ECF-A).

Subsequent research focused on isolating and characterizing the components of ECF-A. In 1977, a pivotal study published in Nature by Anwar and Kay identified two acidic tetrapeptides as the active components of ECF-A: Ala-Gly-Ser-Glu and this compound.[1] This research demonstrated that this compound dose-dependently increases the number of human eosinophils that form rosettes with complement-coated sheep erythrocytes (EAC3b), a key indicator of enhanced complement receptor activity.[2][3] This discovery marked a significant step in understanding the molecular mechanisms underlying eosinophil recruitment and activation during allergic responses.

Further studies in the late 1970s and early 1980s solidified the role of this compound and other ECF-A tetrapeptides as important mediators in allergic inflammation. Research showed that these peptides could induce eosinophil accumulation when applied to the skin and that they could enhance the expression of Fc receptors on eosinophils, suggesting a broader role in eosinophil effector functions.[4][5]

Physicochemical Properties

This compound is a tetrapeptide with the sequence L-valyl-L-glycyl-L-seryl-L-glutamic acid. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C15H26N4O8 | PubChem |

| Molecular Weight | 390.39 g/mol | PubChem |

| IUPAC Name | (2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid | PubChem |

| CAS Number | 61756-22-7 | MedChemExpress |

| Canonical SMILES | CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)N | PubChem |

Biological Function and Mechanism of Action

The primary and most well-documented biological function of this compound is its effect on eosinophils.

Enhancement of Eosinophil Complement Receptors

This compound has been shown to selectively and dose-dependently increase the number of human eosinophils forming rosettes with sheep erythrocytes coated with complement component C3b (EAC3b).[1][2] This indicates an enhancement of the expression or affinity of complement receptors on the eosinophil cell surface. This effect is specific to eosinophils, as the peptide does not induce the same response in neutrophils.[2]

Eosinophil Chemotaxis

As a key component of ECF-A, this compound is a chemotactic agent for eosinophils, meaning it attracts these cells to a specific location.[4] This chemotactic activity is crucial for the recruitment of eosinophils to sites of allergic inflammation.

Proposed Signaling Pathway

The precise intracellular signaling pathway initiated by this compound in eosinophils has not been fully elucidated in the literature. However, based on the known signaling mechanisms of eosinophil chemotaxis and activation in response to other chemoattractants, a putative signaling pathway can be proposed. Upon binding to a specific G-protein coupled receptor (GPCR) on the eosinophil surface, this compound likely triggers a cascade of intracellular events.

This proposed pathway, illustrated in the diagram below, involves the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 would then induce the release of intracellular calcium (Ca2+), a critical second messenger in cell motility and activation. This calcium influx, along with other downstream signaling molecules, would ultimately lead to the reorganization of the actin cytoskeleton, resulting in cell polarization and directed migration (chemotaxis), as well as the enhancement of complement receptor expression.

Caption: Proposed signaling pathway for this compound in eosinophils.

Experimental Protocols

Eosinophil Complement Receptor Rosetting Assay

This protocol is based on the methodology described in the seminal 1977 Nature paper by Anwar and Kay.[1]

Objective: To quantify the enhancement of complement receptors on human eosinophils by this compound.

Materials:

-

Heparinized venous blood from healthy donors.

-

Ficoll-Hypaque density gradient centrifugation medium.

-

Sheep red blood cells (SRBCs).

-

Rabbit anti-SRBC IgM antibody.

-

C5-deficient human serum (as a source of complement).

-

This compound (synthetic).

-

Hanks' balanced salt solution (HBSS).

-

Phosphate-buffered saline (PBS).

-

Trypan blue solution.

-

Microscope slides and coverslips.

-

Light microscope.

Procedure:

-

Eosinophil Isolation:

-

Isolate mononuclear cells from heparinized blood by Ficoll-Hypaque density gradient centrifugation.

-

Collect the granulocyte-rich pellet.

-

Lyse contaminating red blood cells by hypotonic lysis.

-

Wash the granulocyte pellet with HBSS.

-

The resulting cell suspension will be enriched in eosinophils and neutrophils.

-

-

Preparation of Complement-Coated Sheep Erythrocytes (EAC3b):

-

Wash SRBCs three times in PBS.

-

Sensitize the SRBCs with a sub-agglutinating dilution of rabbit anti-SRBC IgM antibody for 30 minutes at 37°C to form EA.

-

Wash the EA twice in PBS.

-

Incubate the EA with C5-deficient human serum (diluted 1:10 in PBS) for 30 minutes at 37°C to allow complement activation and deposition of C3b on the cell surface, forming EAC3b.

-

Wash the EAC3b three times in PBS and resuspend to a concentration of 1 x 10^8 cells/mL.

-

-

Rosetting Assay:

-

Prepare a suspension of granulocytes (containing eosinophils) at a concentration of 5 x 10^6 cells/mL in HBSS.

-

In separate tubes, incubate 0.2 mL of the granulocyte suspension with 0.02 mL of varying concentrations of this compound (e.g., 10^-5 M to 10^-9 M) or HBSS (as a control) for 15 minutes at 37°C.

-

Add 0.2 mL of the EAC3b suspension to each tube.

-

Centrifuge the cell mixtures at 200 g for 5 minutes to facilitate cell-to-cell contact.

-

Incubate the pellets at 37°C for 30 minutes.

-

Gently resuspend the pellets by rolling the tubes.

-

Prepare wet mounts on microscope slides.

-

-

Quantification:

-

Examine the slides under a light microscope.

-

Identify eosinophils based on their characteristic bilobed nucleus and granular cytoplasm.

-

Count at least 200 eosinophils and determine the percentage of eosinophils that have bound three or more EAC3b (rosette-forming cells).

-

Assess cell viability using trypan blue exclusion.

-

Data Presentation:

The results of the rosetting assay can be presented in a table showing the percentage of rosette-forming eosinophils at different concentrations of this compound.

| This compound Concentration (M) | Percentage of Rosette-Forming Eosinophils (%) (Mean ± SEM) |

| 0 (Control) | Insert Control Value |

| 10^-9 | Insert Value |

| 10^-8 | Insert Value |

| 10^-7 | Insert Value |

| 10^-6 | Insert Value |

| 10^-5 | Insert Value |

Representative Solid-Phase Synthesis of this compound

This protocol describes a general method for the solid-phase synthesis of a tetrapeptide like this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Objective: To synthesize the tetrapeptide this compound.

Materials:

-

Fmoc-Glu(OtBu)-Wang resin (or other suitable resin).

-

Fmoc-Ser(tBu)-OH.

-

Fmoc-Gly-OH.

-

Fmoc-Val-OH.

-

N,N'-Diisopropylcarbodiimide (DIC).

-

1-Hydroxybenzotriazole (HOBt).

-

N,N-Dimethylformamide (DMF).

-

Dichloromethane (DCM).

-

Trifluoroacetic acid (TFA).

-

Triisopropylsilane (TIS).

-

Water.

-

Solid-phase peptide synthesis vessel.

-

Shaker.

Procedure:

-

Resin Swelling: Swell the Fmoc-Glu(OtBu)-Wang resin in DMF for 1 hour.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin and shake for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (Serine):

-

In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3 equivalents), DIC (3 equivalents), and HOBt (3 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake the reaction vessel for 2 hours at room temperature.

-

Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Repeat Deprotection and Coupling for Glycine and Valine:

-

Repeat the Fmoc deprotection step as described in step 2.

-

Couple Fmoc-Gly-OH as described in step 3.

-

Repeat the Fmoc deprotection step.

-

Couple Fmoc-Val-OH as described in step 3.

-

After the final coupling, perform a final Fmoc deprotection.

-

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DMF, DCM, and methanol, and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the dried resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification and Characterization:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry to confirm the correct molecular weight.

-

Experimental Workflow:

Caption: Workflow for the solid-phase synthesis of this compound.

Conclusion and Future Directions

This compound, a key tetrapeptide of the Eosinophil Chemotactic Factor of Anaphylaxis, plays a significant role in the recruitment and activation of eosinophils during allergic responses. Its discovery in the 1970s was a landmark in understanding the molecular basis of eosinophil-mediated inflammation. While its primary functions of enhancing complement receptors and inducing chemotaxis are well-established, the precise intracellular signaling pathways it triggers remain an area for further investigation. Elucidating these pathways could provide novel targets for therapeutic intervention in allergic diseases. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the biology of this important tetrapeptide and its role in health and disease.

References

- 1. Intracellular signal transduction in eosinophils and its clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. atsjournals.org [atsjournals.org]

- 5. Tetrapeptides of the eosinophil chemotactic factor of anaphylaxis (ECF-A) enhance eosinophil Fc receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Val-Gly-Ser-Glu: An In-Depth Technical Guide to its Mechanism of Action on Eosinophils

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrapeptide Val-Gly-Ser-Glu (VGSE) is a key component of the Eosinophil Chemotactic Factor of Anaphylaxis (ECF-A), a primary mediator released from mast cells and basophils during immediate hypersensitivity reactions. VGSE exhibits potent and selective chemoattractant activity for eosinophils, positioning it as a significant molecule in the pathophysiology of allergic inflammation and other eosinophil-associated diseases. This technical guide provides a comprehensive overview of the known mechanism of action of VGSE on eosinophils, detailing its effects on cellular function, the experimental protocols used to elucidate these effects, and a putative signaling pathway based on current evidence.

Core Mechanism of Action: Chemotaxis and Receptor Enhancement

The primary and most well-documented effect of this compound on eosinophils is the induction of chemotaxis. This directed migration of eosinophils towards a concentration gradient of VGSE is a critical step in the accumulation of these granulocytes at sites of allergic inflammation. Furthermore, VGSE has been shown to modulate the expression and function of key surface receptors on eosinophils, thereby influencing their effector functions.

Quantitative Data on Eosinophil Responses to this compound

While precise quantitative data from single studies are limited, a compilation of findings from several key publications allows for a semi-quantitative understanding of the dose-dependent effects of VGSE and related ECF-A tetrapeptides.

| Effect | Agonist | Concentration Range for Peak Activity | Observations |

| Chemotaxis | This compound / Ala-Gly-Ser-Glu | 3 x 10⁻⁸ M to 10⁻⁶ M | Preferential chemotactic activity for eosinophils.[1][2] Deactivation of eosinophils to subsequent homologous stimuli can occur at concentrations as low as 10⁻¹⁰ M.[1][2] |

| Fc Receptor Enhancement | This compound / Ala-Gly-Ser-Glu | Not explicitly quantified | Increases the number of eosinophils forming rosettes with IgG-coated erythrocytes, suggesting enhanced Fc receptor expression or affinity.[3] |

| Complement Receptor Enhancement | This compound / Ala-Gly-Ser-Glu | Dose-dependent | Markedly enhances the expression of human eosinophil receptors for C3b in a dose- and time-dependent manner. This effect is selective for eosinophils. |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on eosinophils.

Eosinophil Chemotaxis Assay (Modified Boyden Chamber Assay)

This in vitro assay is the gold standard for assessing the chemotactic activity of a substance on eosinophils.

Objective: To quantify the directed migration of eosinophils in response to a concentration gradient of this compound.

Materials:

-

Purified human eosinophils

-

Modified Boyden chambers

-

Micropore filters (e.g., 3-8 µm pore size)

-

Chemotaxis buffer (e.g., Hank's Balanced Salt Solution with 0.1% BSA)

-

This compound (synthetic peptide)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Cell Preparation: Isolate eosinophils from peripheral blood of healthy donors using density gradient centrifugation followed by negative selection with magnetic beads to achieve high purity (>98%). Resuspend the purified eosinophils in chemotaxis buffer at a concentration of 1 x 10⁶ cells/mL.

-

Chamber Assembly: Assemble the Boyden chambers, placing a micropore filter between the upper and lower wells.

-

Loading the Chamber:

-

In the lower wells, add serial dilutions of this compound in chemotaxis buffer to create a concentration gradient. Use buffer alone as a negative control.

-

In the upper wells, add the eosinophil suspension.

-

-

Incubation: Incubate the chambers at 37°C in a humidified atmosphere with 5% CO₂ for 1-3 hours.

-

Cell Staining and Quantification:

-

After incubation, disassemble the chambers and remove the filters.

-

Scrape the non-migrated cells from the upper surface of the filter.

-

Fix and stain the migrated cells on the lower surface of the filter.

-

Mount the filters on microscope slides and count the number of migrated eosinophils in several high-power fields.

-

-

Data Analysis: Express the results as the mean number of migrated cells per high-power field or as a chemotactic index (fold increase in migration over the negative control).

Eosinophil Receptor Enhancement Assay (Rosette Formation Assay)

This assay is used to assess the effect of this compound on the expression or affinity of Fc and complement receptors on the eosinophil surface.

Objective: To determine if pre-treatment with this compound enhances the ability of eosinophils to bind to antibody- or complement-coated erythrocytes.

Materials:

-

Purified human eosinophils

-

Sheep red blood cells (SRBCs)

-

Anti-SRBC IgG antibody (for Fc receptor assay)

-

Complement source (e.g., fresh human serum) (for complement receptor assay)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Microscope

Procedure for Fc Receptor Enhancement:

-

Prepare IgG-coated SRBCs (EA): Incubate SRBCs with a sub-agglutinating concentration of anti-SRBC IgG antibody. Wash the EA complexes to remove unbound antibody.

-

Eosinophil Treatment: Pre-incubate purified eosinophils with various concentrations of this compound or buffer alone for a defined period (e.g., 30 minutes at 37°C).

-

Rosette Formation: Mix the treated eosinophils with the EA complexes at a specific ratio (e.g., 1:100) in a microtiter plate or tube.

-

Centrifugation and Incubation: Centrifuge the cell mixture at a low speed to facilitate cell-to-cell contact and incubate on ice to stabilize rosettes.

-

Quantification: Gently resuspend the pellet and count the percentage of eosinophils that have bound three or more erythrocytes under a microscope. An eosinophil with bound erythrocytes is considered a rosette.

Procedure for Complement Receptor Enhancement:

-

Prepare Complement-coated SRBCs (EAC): Incubate SRBCs with a sub-hemolytic dilution of IgM anti-SRBC antibody and then with a complement source to generate EAC complexes bearing C3b.

-

Follow steps 2-5 as described for the Fc receptor enhancement assay, using EAC instead of EA.

Signaling Pathways and Visualizations

The precise signaling cascade initiated by this compound in eosinophils has not been fully elucidated. However, based on its function as a chemoattractant and the known signaling pathways of other eosinophil chemoattractants that act via G-protein coupled receptors (GPCRs), a putative signaling pathway can be proposed.

Proposed Signaling Pathway for this compound in Eosinophils

It is hypothesized that this compound binds to a specific, yet unidentified, GPCR on the eosinophil surface. This binding event likely triggers the dissociation of the G-protein subunits, leading to the activation of downstream signaling cascades, including the mobilization of intracellular calcium and the activation of the mitogen-activated protein kinase (MAPK) pathway. These signaling events culminate in the cytoskeletal rearrangements necessary for chemotaxis and the modulation of surface receptor expression.

Caption: Proposed signaling pathway of this compound in eosinophils.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the key experimental protocols described above.

References

- 1. Structural determinants of the eosinophil: chemotactic activity of the acidic tetrapeptides of eosinophil chemotactic factor of anaphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural determinants of the eosinophil: chemotactic activity of the acidic tetrapeptides of eosinophil chemotactic factor of anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrapeptides of the eosinophil chemotactic factor of anaphylaxis (ECF-A) enhance eosinophil Fc receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Val-Gly-Ser-Glu: A Technical Guide for Researchers

This in-depth guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the tetrapeptide Val-Gly-Ser-Glu. It covers procurement from various suppliers, key biological functions, and detailed experimental protocols.

Introduction to this compound

This compound, also known by its sequence VGSE, is a tetrapeptide with the systematic name L-valylglycyl-L-seryl-L-glutamic acid.[1][2] It is recognized as an Eosinophil Chemotactic Factor of Anaphylaxis (ECF-A) tetrapeptide.[3][4] This peptide plays a role in the immune response, particularly in processes involving eosinophils, and has been used as a model system for studying the cellular uptake of peptides.[3][5]

Chemical Properties:

Procurement and Supplier Analysis

The acquisition of high-quality this compound is critical for reliable and reproducible experimental results. Purity, typically assessed by HPLC, is a key consideration. Below is a summary of commercially available options.

| Supplier | Product/Catalog No. | Purity | Price (USD) | Quantity |

| Biosynth | FV108801 | Not specified | $217.80 | 10 mg |

| $381.50 | 25 mg | |||

| Alfa Chemistry | ACM61756227 | >96% | Varies | Custom |

| MedChemExpress | HY-P4663 | Not specified | Varies | Custom |

| MP Biomedicals | Not specified | Not specified | Varies | Custom |

| ChemicalBook | 61756-22-7 | Varies by supplier | Varies | Varies |

Note: Prices and availability are subject to change. Researchers should request a certificate of analysis (CoA) from the supplier to verify purity and other quality control parameters.

Biological Function and Signaling Pathways

This compound's primary documented biological function is its chemotactic activity for eosinophils. It has been shown to dose-dependently increase the number of human eosinophils rosetting with complement-coated sheep erythrocytes, a method to assess cell activation.[3][4] This activity is specific to eosinophils and is not observed with neutrophils.[3][4]

Furthermore, studies indicate that this compound can act as an inducer of inflammation and may be localized to the Epidermal Growth Factor Receptor (EGFR) on the cell surface membrane.[5] Its chemotactic properties have also been observed in human promyelocytic leukemia cells (HL-60).[5] The presence of a glutamic acid residue suggests a potential interaction with glutamatergic signaling pathways, which are crucial in synaptic plasticity, learning, and memory, and whose dysregulation is implicated in various pathologies.[7][8]

Given its association with EGFR, a plausible signaling mechanism involves the activation of downstream pathways such as the PI3K/Akt or MAPK/ERK cascades, which are known to regulate cell proliferation, survival, and migration.

Caption: Proposed signaling pathway for this compound.

Key Experimental Protocols

This section provides detailed methodologies for assays relevant to the study of this compound.

General Experimental Workflow

The logical flow for investigating this compound involves several key stages, from initial sourcing to final data interpretation.

Caption: General workflow for experiments using this compound.

Eosinophil Rosetting Assay

This assay measures the ability of this compound to enhance the binding of eosinophils to complement-coated particles, indicating cell activation.

-

Materials:

-

Isolated human eosinophils

-

Sheep red blood cells (SRBCs)

-

Anti-SRBC IgM antibody

-

Complement source (C5-deficient mouse serum)

-

This compound (various concentrations)

-

Hanks' Balanced Salt Solution (HBSS)

-

Ficoll-Paque for cell isolation

-

-

Protocol:

-

Prepare EAC3b particles: Incubate SRBCs with a sub-agglutinating concentration of anti-SRBC IgM antibody for 30 minutes at 37°C. Wash the cells and then incubate with a source of complement (C5-deficient serum) to generate EAC3b-coated SRBCs.

-

Isolate Eosinophils: Isolate eosinophils from human peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by negative selection to achieve high purity.

-

Assay: Resuspend isolated eosinophils in HBSS. In a microtiter plate, add eosinophils, EAC3b particles, and varying concentrations of this compound or a vehicle control.

-

Incubation: Incubate the mixture for 1 hour at 37°C to allow rosette formation.

-

Quantification: Centrifuge the plate gently and resuspend the pellets. Using a light microscope, count the number of eosinophils that have bound three or more EAC3b particles. A minimum of 200 eosinophils should be counted per condition.

-

Analysis: Express the results as the percentage of rosette-forming eosinophils. Compare the percentage in this compound-treated samples to the control.

-

Cellular Peptide Uptake Assay

This protocol outlines a method to quantify the internalization of this compound into cells, often using a fluorescently labeled version of the peptide.

-

Materials:

-

Fluorescently labeled this compound (e.g., FITC-VGSE)

-

Target cell line (e.g., HL-60)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Trypan Blue

-

Flow cytometer or fluorescence microscope

-

-

Protocol:

-

Cell Culture: Culture the target cells to a suitable density (e.g., 80% confluency).

-

Treatment: Replace the culture medium with fresh medium containing various concentrations of FITC-VGSE. Include an untreated control and a control at 4°C to inhibit active transport.

-

Incubation: Incubate the cells for a predetermined time course (e.g., 15, 30, 60, 120 minutes) at 37°C.

-

Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove non-internalized peptide. For adherent cells, use a brief acid wash (e.g., glycine-HCl, pH 3.0) to strip surface-bound peptide.

-

Quenching: Add Trypan Blue to the cell suspension to quench extracellular fluorescence before analysis.

-

Quantification (Flow Cytometry): Harvest the cells and analyze them on a flow cytometer. Measure the mean fluorescence intensity (MFI) of the cell population.

-

Visualization (Microscopy): Alternatively, seed cells on coverslips. After treatment and washing, fix the cells and mount them for observation with a fluorescence or confocal microscope to visualize the subcellular localization of the peptide.

-

Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of this compound to act as a chemoattractant for a specific cell type.

-

Materials:

-

Boyden chamber apparatus with a microporous membrane (e.g., 5-8 µm pore size, depending on the cell type)

-

Target cells (e.g., HL-60 or isolated eosinophils)

-

Assay medium (e.g., RPMI with 0.1% BSA)

-

This compound (chemoattractant)

-

Known chemoattractant (positive control)

-

Assay medium alone (negative control)

-

Cell stain (e.g., Diff-Quik, Hoechst)

-

-

Protocol:

-

Prepare Chamber: Place the assay medium containing different concentrations of this compound in the lower wells of the Boyden chamber. Place the negative and positive controls in separate wells.

-

Assemble Chamber: Carefully place the microporous membrane over the lower wells, avoiding air bubbles. Assemble the top part of the chamber.

-

Add Cells: Resuspend the target cells in the assay medium and add them to the upper wells.

-

Incubation: Incubate the chamber at 37°C in a humidified CO2 incubator for a period sufficient to allow cell migration (e.g., 1-3 hours).

-

Stop Migration: After incubation, remove the chamber. Scrape off the non-migrated cells from the top surface of the membrane.

-

Stain and Count: Fix and stain the migrated cells on the underside of the membrane.

-

Quantification: Using a light microscope, count the number of migrated cells in several high-power fields for each condition.

-

Analysis: Calculate the average number of migrated cells per field and compare the results from the this compound conditions to the negative control. Data can be expressed as a chemotactic index.

-

References

- 1. l-glutamic acid,l-valylglycyl-l-seryl- suppliers USA [americanchemicalsuppliers.com]

- 2. H-Val-Gly-Ser-Glu-OH | C15H26N4O8 | CID 14728932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 61756-22-7 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biosynth.com [biosynth.com]

- 6. mpbio.com [mpbio.com]

- 7. Glutamate: Molecular Mechanisms and Signaling Pathway in Alzheimer’s Disease, a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Val-Gly-Ser-Glu: A Technical Safety and Handling Guide

This technical guide provides an in-depth overview of the safety data, handling procedures, and relevant experimental protocols for the tetrapeptide Val-Gly-Ser-Glu. The information is intended for researchers, scientists, and professionals in the field of drug development and biomedical research.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below.

| Property | Value |

| Chemical Name | L-valylglycyl-L-seryl-L-glutamic acid |

| Synonyms | VGSE, Eosinophilotactic Tetrapeptide (VGSE)[1][2] |

| CAS Number | 61756-22-7[2][3] |

| Molecular Formula | C15H26N4O8[1][2] |

| Molecular Weight | 390.39 g/mol [1][2] |

| Appearance | White crystalline powder[4][5][6] |

| Solubility | Partially soluble in cold water[4] |

| Storage Temperature | 10°C - 25°C[2] |

Toxicological and Hazard Information

| Hazard Category | Description |

| Acute Oral Toxicity | Data not available for this compound. For its constituent amino acid L-Valine, it is not considered hazardous by the 2012 OSHA Hazard Communication Standard.[8] For other peptides, the LD50 is reported to be > 2,000 mg/kg, classifying them as nontoxic.[9] |

| Skin Irritation/Corrosion | Not expected to be a skin irritant. Peptides are generally considered non-irritating to the skin.[7][10] For L-Valine, no known effect on skin contact is reported.[4] |

| Eye Irritation/Damage | May cause slight eye irritation.[4] For L-Valine, it is considered slightly hazardous in case of eye contact.[4] It is recommended to use eye protection when handling the substance in powdered form.[11] |

| Sensitization | Not expected to be a sensitizer. Peptides are not typically associated with skin sensitization.[7] |

| Mutagenicity/Genotoxicity | No data available for this compound. However, its constituent amino acids are not known to be mutagenic. |

| Carcinogenicity | Not classified as a carcinogen. |

| Inhalation | May cause irritation to the respiratory tract if inhaled as a dust.[4] It is advisable to provide appropriate exhaust ventilation where dust is formed.[11] |

| Ingestion | May cause irritation to the tissues of the mouth, esophagus, and digestive system if ingested in large quantities.[4] |

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage procedures are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

| Aspect | Recommendation |

| Handling | Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Avoid dust formation.[8] |

| Storage | Store in a cool, dry, and well-ventilated place.[8] Keep the container tightly closed.[8] Recommended storage temperature is between 10°C and 25°C.[2] |

| Eye/Face Protection | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[11] Chemical safety goggles are recommended.[4][8] |

| Skin Protection | Handle with gloves.[11] Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[11] |

| Respiratory Protection | Respiratory protection is not required under normal use conditions.[11] If dust is generated, use a type N95 (US) or type P1 (EN 143) dust mask.[11] |

| Spill Response | Wipe up the spill, place it in a sealed bag or container, and dispose of it properly.[5] Wash the spill site after material pickup is complete.[5] |

| Fire Fighting | Use a tri-class dry chemical fire extinguisher.[5] When heated to decomposition, it may emit toxic fumes of carbon and nitrogen oxides.[5][8] |

Experimental Protocols for Safety Assessment

Standardized in vitro methods are essential for evaluating the safety of peptides like this compound.

4.1. In Vitro Cytotoxicity Assay (MTT Assay)

-

Objective: To assess the potential of the test substance to induce cell death.

-

Methodology:

-

Cell Culture: Human dermal fibroblasts (e.g., ATCC PCS-201-012) are cultured in appropriate media and conditions.

-

Exposure: Cells are seeded in 96-well plates and exposed to various concentrations of this compound for 24 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control.

-

4.2. In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method

-

Objective: To assess the potential of the test substance to cause skin irritation.

-

Methodology:

-

Tissue Culture: Reconstructed human epidermis tissues (e.g., EpiDerm™) are cultured at the air-liquid interface.

-

Exposure: A defined amount of this compound is applied topically to the tissue surface for 60 minutes.

-

Incubation and Rinsing: Tissues are incubated, and then the test substance is rinsed off.

-

Post-Incubation: Tissues are transferred to fresh media and incubated for 42 hours.

-

Viability Assessment: Tissue viability is determined using the MTT assay as described above. A reduction in viability below a certain threshold (e.g., 50%) indicates irritation potential.

-

4.3. In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test Method

-

Objective: To assess the potential of the test substance to cause severe eye irritation or corrosion.

-

Methodology:

-

Corneal Preparation: Freshly isolated bovine corneas are mounted in holders.

-

Exposure: The test substance is applied to the epithelial surface of the cornea for a defined period (e.g., 10 minutes).

-

Opacity Measurement: The opacity of the cornea is measured using an opacitometer before and after exposure.

-

Permeability Measurement: The permeability of the cornea is determined by measuring the amount of fluorescein (B123965) that passes through the cornea.

-

Scoring: An in vitro irritancy score is calculated based on the opacity and permeability values to predict the in vivo eye irritation potential.

-

Visualizations: Workflows and Pathways

5.1. Experimental Workflow for Peptide Safety Assessment

The following diagram illustrates a typical workflow for assessing the safety of a novel peptide.

Caption: A stepwise workflow for comprehensive peptide safety evaluation.

5.2. Logical Relationship for Hazard Identification and Risk Assessment

This diagram outlines the logical process of identifying hazards and assessing risks associated with a chemical substance.

Caption: The process of chemical hazard identification and risk assessment.

5.3. Simplified Signaling Pathway for Eosinophil Chemoattraction